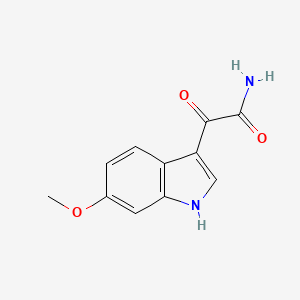

2-(6-methoxy-1H-indol-3-yl)-2-oxoacetamide

Description

Structure

3D Structure

Properties

CAS No. |

103858-66-8 |

|---|---|

Molecular Formula |

C11H10N2O3 |

Molecular Weight |

218.21 g/mol |

IUPAC Name |

2-(6-methoxy-1H-indol-3-yl)-2-oxoacetamide |

InChI |

InChI=1S/C11H10N2O3/c1-16-6-2-3-7-8(10(14)11(12)15)5-13-9(7)4-6/h2-5,13H,1H3,(H2,12,15) |

InChI Key |

WRWJKEOYCDLCKN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)C(=O)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 6 Methoxy 1h Indol 3 Yl 2 Oxoacetamide and Its Analogues

Established General Synthetic Pathways for Indole-3-glyoxylamides

The synthesis of indole-3-glyoxylamides, including 2-(6-methoxy-1H-indol-3-yl)-2-oxoacetamide, is predominantly achieved through a reliable and straightforward pathway. This method involves the acylation of an indole (B1671886) ring followed by amidation.

Reacting Indole Derivatives with Oxalyl Chloride to Form Key Intermediates

The initial and crucial step in the synthesis is the electrophilic acylation of an indole derivative at its C-3 position. The indole nucleus, particularly at the C-3 position, is highly nucleophilic and readily reacts with electrophiles. sciencemadness.org The reagent of choice for this transformation is oxalyl chloride. sciencemadness.orgresearchgate.netsciencemadness.orgajprd.com

The reaction, which can be classified as a Friedel-Crafts acylation, is typically conducted in an anhydrous ethereal solvent, such as diethyl ether (Et2O), at low temperatures. researchgate.netsciencemadness.org The indole, for instance 6-methoxyindole (B132359), is dissolved in the solvent, and a solution of oxalyl chloride is added dropwise. This process leads to the formation of a key intermediate, the corresponding indol-3-ylglyoxylyl chloride (2-(1H-indol-3-yl)-2-oxoacetyl chloride). sciencemadness.orgajprd.comresearchgate.net This intermediate often precipitates from the reaction mixture as a crystalline solid, which can be isolated by filtration. sciencemadness.org However, it is generally unstable at room temperature and is typically used in the subsequent step without extensive purification. sciencemadness.org

Table 1: Key Reaction for Intermediate Formation

| Reactants | Reagent | Product (Intermediate) | Reaction Type |

|---|

Subsequent Amidation Reactions with Various Amines for Oxoacetamide Formation

Following the formation of the reactive indol-3-ylglyoxylyl chloride intermediate, the final step is an amidation reaction. nih.govresearchgate.netmdpi.comscispace.com This is achieved by reacting the intermediate with a suitable primary or secondary amine. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride and displacing the chloride ion.

This reaction results in the formation of the stable 2-(indol-3-yl)-2-oxoacetamide product, also known as an indole-3-glyoxylamide (B122210). ajprd.commdpi.comresearchgate.netnih.gov The versatility of this step is a cornerstone of synthesizing analogues, as a wide array of amines can be employed to generate a diverse library of N-substituted compounds. nih.govresearchgate.netmdpi.commdpi.com

Strategies for the Synthesis of Substituted 2-(Indol-3-yl)-2-oxoacetamide Derivatives

The general synthetic pathway provides a robust platform for creating a multitude of derivatives through strategic modifications at three key positions: the indole nitrogen (N-1), the indole C-3 position, and the amide nitrogen of the oxoacetamide moiety.

Functionalization at the Indole Nitrogen (N-1 position)

Modification at the N-1 position of the indole ring is a common strategy to alter the physicochemical and pharmacological properties of the final compound. mdpi.comacs.org This functionalization is typically performed on the starting indole derivative before its reaction with oxalyl chloride. researchgate.net

The most common method is N-alkylation or N-arylation. This involves deprotonating the indole nitrogen with a base, such as sodium hydride (NaH), to form an indolide anion. This anion is then treated with an alkyl or benzyl (B1604629) halide (e.g., 1-(4-chlorobenzyl) chloride) or other alkylating agents like tosylates to introduce the desired substituent at the N-1 position. researchgate.netmdpi.commdpi.com This approach has been instrumental in the synthesis of potent biological agents, including the microtubule inhibitor Indibulin. ajprd.comresearchgate.netajprd.com

Table 2: Examples of Reagents for N-1 Functionalization

| Starting Material | Reagent(s) | N-1 Substituent |

|---|---|---|

| Indole | 1. NaH2. 1-(4-chlorobenzyl) chloride | 4-chlorobenzyl |

| 5-(furan-2-yl)-1H-indole | 1. NaH2. 2-(2-(2-fluoroethoxy)ethoxy)ethyl-4-methylbenzenesulfonate | 2-(2-(2-fluoroethoxy)ethoxy)ethyl |

Chemical Modifications and Functionalization at the Indole C-3 Position

The C-3 position of the indole ring is the most nucleophilic and is the primary site for electrophilic aromatic substitution. beilstein-journals.org In the context of synthesizing 2-(indol-3-yl)-2-oxoacetamide derivatives, the key functionalization at the C-3 position is the introduction of the glyoxylyl chloride moiety itself. sciencemadness.orgnih.gov

This transformation, as detailed in section 2.1.1, is the foundational step that attaches the two-carbon oxoacetamide precursor to the indole scaffold. While other direct C-3 functionalizations such as alkylations and amidations exist for indoles, the reaction with oxalyl chloride is the definitive method for initiating the synthesis of this specific class of compounds. nih.govrsc.org Any pre-existing substituent on the indole ring (e.g., the 6-methoxy group) directs this electrophilic attack to the C-3 position and influences the electronic properties of the resulting molecule.

Diversification of the Oxoacetamide Moiety through Amine Variation

One of the most powerful strategies for generating a large and diverse library of 2-(indol-3-yl)-2-oxoacetamide analogues is by varying the amine used in the final amidation step. researchgate.netmdpi.comscispace.com Starting from a common indol-3-ylglyoxylyl chloride intermediate, hundreds of different analogues can be synthesized simply by reacting it with different commercially available or custom-synthesized primary and secondary amines. researchgate.netmdpi.com

This approach allows for the systematic exploration of the chemical space around the amide nitrogen, enabling researchers to fine-tune the properties of the molecule. This diversification is crucial for structure-activity relationship (SAR) studies in drug discovery. mdpi.com For example, reacting the intermediate with amines ranging from simple alkylamines to complex heterocyclic amines can lead to compounds with vastly different biological activities. nih.govresearchgate.netmdpi.com

Table 3: Diversification via Amine Variation

| Indole Intermediate | Amine Reactant | Final Product Moiety |

|---|---|---|

| 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetyl chloride | Cyclopropylamine | N-Cyclopropyl-2-oxoacetamide |

| 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetyl chloride | Aniline | N-Phenyl-2-oxoacetamide |

Regiospecific Introduction of Methoxy (B1213986) and Other Alkoxy Substituents

One of the most traditional and effective methods is the Japp-Klingemann reaction . nih.gov This synthesis typically begins with m-anisidine, which, through reaction with a β-keto ester and a diazonium salt, cyclizes to form the indole ring. nih.gov A notable outcome of this pathway is the formation of a mixture of 6-methoxy and 4-methoxy indole isomers. nih.gov However, the desired 6-methoxyindole product can often be selectively isolated from this mixture through fractional crystallization, leveraging differences in solubility. nih.gov

The Fischer indole synthesis represents another versatile and widely used method for constructing substituted indoles. chim.it The regiochemical outcome of this reaction is predetermined by the choice of the starting substituted phenylhydrazine. chim.it To obtain a 6-methoxyindole core, (3-methoxyphenyl)hydrazine (B91047) is used as the key precursor, which undergoes acid-catalyzed condensation and cyclization with a suitable ketone or aldehyde.

More contemporary approaches have focused on developing milder and more efficient catalyst-free reactions. One such method involves the condensation of carboxymethyl cyclohexadienones with various amines to yield 6-hydroxyindoles with high regioselectivity. acs.org The resulting 6-hydroxyindole (B149900) is a valuable intermediate that can be readily converted to the target 6-methoxy derivative via a standard Williamson ether synthesis. acs.orgmdpi.com This subsequent step typically involves deprotonation of the hydroxyl group with a base, such as sodium hydride (NaH), followed by quenching with a methylating agent like methyl iodide. mdpi.com

| Method | Key Starting Material(s) | Key Features | Reference |

|---|---|---|---|

| Japp-Klingemann Reaction | m-Anisidine, β-keto ester | Forms a mixture of 4- and 6-methoxy isomers; desired product is isolated by crystallization. | nih.gov |

| Fischer Indole Synthesis | (3-Methoxyphenyl)hydrazine, ketone/aldehyde | Regioselectivity is controlled by the substitution pattern of the starting hydrazine. | chim.it |

| Condensation/Etherification | Carboxymethyl cyclohexadienone, amine, methylating agent | A modern, catalyst-free approach that proceeds via a 6-hydroxyindole intermediate. | acs.orgmdpi.com |

Advanced Reaction Conditions and Reagents Employed in Synthesis

Once the 6-methoxyindole core is synthesized, the indole-3-glyoxylamide side chain is installed, typically through a two-step, one-pot procedure. This transformation is a cornerstone in the synthesis of a vast library of biologically active indole derivatives. ajprd.comacs.org

The most common and efficient method begins with a Friedel-Crafts-type acylation at the electron-rich C-3 position of the 6-methoxyindole. The key reagent for this step is oxalyl chloride (ClCOCOCl), which is highly reactive. ajprd.comresearchgate.net The reaction is performed in an inert, aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) under anhydrous conditions and at low temperatures (e.g., 0 °C to -15 °C) to control the reactivity and prevent side reactions. This step generates a highly reactive (6-methoxy-1H-indol-3-yl)oxoacetyl chloride intermediate. researchgate.net

| Step | Reagent | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| Acylation | Oxalyl Chloride | Diethyl ether or THF | Anhydrous, low temperature (0 °C to -15 °C) | ajprd.comresearchgate.net |

| Amidation | Ammonia (aqueous, gaseous, or in solution) | Diethyl ether, THF, Dioxane | In situ reaction following acylation | ajprd.com |

Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

The definitive confirmation of the structure of this compound relies on a combination of modern spectroscopic and analytical techniques. nih.gov These methods provide detailed information about the molecule's connectivity, elemental composition, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the primary tool for elucidating the molecular structure in solution.

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms. For this compound, characteristic signals would include a downfield singlet for the indole N-H proton, distinct signals in the aromatic region corresponding to the protons on the indole ring system, a sharp singlet around 3.8-4.0 ppm for the three methoxy (-OCH₃) protons, and two broad singlets for the non-equivalent protons of the primary amide (-CONH₂) group. mdpi.com

¹³C NMR spectroscopy identifies the different carbon environments. Key signals would include two highly deshielded peaks for the two carbonyl carbons of the glyoxylamide moiety, signals for the eight carbons of the indole core, and a peak for the methoxy group carbon. mdpi.com

Mass Spectrometry (MS) is used to determine the compound's molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the precise elemental composition of C₁₁H₁₀N₂O₃. mdpi.com

| Technique | Expected Observation | Purpose | Reference |

|---|---|---|---|

| ¹H NMR | Distinct signals for N-H, aromatic, methoxy, and amide protons. | Confirms proton framework and functional groups. | mdpi.com |

| ¹³C NMR | Signals for carbonyl, indole, and methoxy carbons. | Confirms carbon backbone. | mdpi.com |

| HRMS | Accurate mass measurement of the molecular ion corresponding to C₁₁H₁₀N₂O₃. | Confirms elemental composition. | mdpi.com |

| X-ray Crystallography | Precise bond lengths, angles, and crystal packing information. | Provides definitive 3D structural proof. | researchgate.netnih.gov |

Structure Activity Relationship Sar Studies of 2 6 Methoxy 1h Indol 3 Yl 2 Oxoacetamide Analogues

Influence of Substituents on the Indole (B1671886) Ring System

The indole ring is a key component for molecular recognition by various biological targets. Modifications at several positions, including the N-1, C-5, C-6, and C-7, have been shown to significantly modulate the activity of indole-3-glyoxylamide (B122210) derivatives. mdpi.comresearchgate.net

To address challenges like high lipophilicity, which can be a drawback for potential drug candidates, ether groups have been introduced into the N-1 alkyl chain. mdpi.com This modification is intended to improve the pharmacokinetic profile without compromising binding affinity. For instance, replacing a simple pentyl chain with a glycol ether chain at the N-1 position was explored in the development of cannabinoid receptor 2 (CB2) ligands. mdpi.com

| N-1 Substituent | Rationale / Observed Effect | Compound Class / Target |

| p-Chlorobenzyl | Initial lead structure group | Tubulin Polymerization Inhibitors |

| Saturated cyclic groups (e.g., Cyclopentyl) | Reduce aromaticity, improve aqueous solubility | Tubulin Polymerization Inhibitors |

| Alkyl chains with ether groups | Reduce lipophilicity, improve pharmacokinetics | Cannabinoid Receptor 2 (CB2) Ligands |

This table summarizes the effects of different substituents at the Indole N-1 position based on findings from cited research.

Halogenation is a widely used strategy in medicinal chemistry to enhance the potency and modulate the selectivity of bioactive compounds. researchgate.net In the context of indole-3-glyoxylamides, the introduction of halogens at various positions on the indole ring has yielded significant insights.

Studies have shown that the type of halogen and its position are critical. For example, in one series of compounds, fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts. researchgate.net The position of the halogen also plays a crucial role; substitutions at the C-5 or C-7 positions of the indole scaffold have been shown to have a notable effect on cytotoxicity in anticancer agents. mdpi.com In contrast, substitution at the C-4 position was found to be the least favorable for activity in a different series. researchgate.net

Furthermore, the introduction of strongly electron-withdrawing groups, such as a trifluoromethyl group or a nitrile group at the C-6 position, proved to be highly effective in improving the antiprion activity of certain indole-3-glyoxylamides. researchgate.net This suggests that the electronic properties conferred by the substituent at this position are a key determinant of biological activity. A fluorinated derivative in another series was identified as a potent and selective CB2 ligand. mdpi.com

| Indole Position | Substituent | Observed Effect | Compound Class / Target |

| C-5 | Fluorine | Potent and selective activity | Cannabinoid Receptor 2 (CB2) Ligands |

| C-5 / C-7 | Halogens (F, Cl, Br) | Modulates cytotoxicity | Anticancer Agents |

| C-6 | Electron-withdrawing groups (e.g., -CF₃, -CN) | Improved biological activity and metabolic stability | Antiprion Agents |

| C-4 | Halogens | Least favorable position for activity | CysLT1 Antagonists |

This table illustrates the impact of halogenation at different positions on the indole ring on the biological activity of analogues.

Alkoxy groups, particularly methoxy (B1213986) groups, can significantly influence the biological profile of indole derivatives through electronic and steric effects, as well as by participating in hydrogen bonding. The position of the methoxy group on the indole ring is a critical factor determining its impact on activity. researchgate.net

For instance, in a series of CysLT1 selective antagonists, derivatives with a methoxy group substitution at the C-7 position of the indole ring were found to be the most favorable for activity. researchgate.net In other cases, the presence of a methoxy group is considered essential for activity. For example, in a series of tubulin polymerization inhibitors, the para-methoxy group on an N-aryl substituent of the glyoxylamide side chain was deemed critical. acs.org The influence of a methoxy group can be complex; it can increase lipophilicity or, paradoxically, decrease it by masking the polarity of an adjacent amide group through the formation of an intramolecular hydrogen bond. nih.gov

Structural Determinants of the Oxoacetamide Side Chain on Biological Activity

The oxoacetamide (or glyoxylamide) side chain at the C-3 position is a crucial pharmacophore for the biological activity of these compounds. acs.orgmdpi.comresearchgate.net Modifications to this part of the molecule, especially the substituents on the amide nitrogen, have profound effects on potency and selectivity.

Systematic changes to the N-substituent on the amide nitrogen have revealed clear SAR trends. In studies of tubulin polymerization inhibitors, the nature of the aryl group attached to the amide nitrogen was critical. acs.org For example, replacing a pyridyl ring with a phenyl ring resulted in only a modest change in cytotoxic potency. acs.org However, the complete removal of a p-methoxy group from this phenyl ring led to inactivity, highlighting its essential role. acs.org

Further research has shown that for certain biological targets, bulky, electron-withdrawing, and lipophilic groups on the N-aryl substituent are beneficial. nih.gov Specifically, substitutions at the meta- or para-position of this aryl ring were found to promote activity, while ortho-substitutions were generally detrimental. nih.gov

| N-Substituent on Amide | Modification | Observed Effect on Activity | Target / Compound Class |

| 4-methoxyphenyl | Removal of p-methoxy group | Loss of activity | Tubulin Polymerization Inhibitors |

| Pyridyl | Replacement of pyridyl nitrogen with CH (to form a phenyl ring) | Modest (≤ 3-fold) reduction in potency | Tubulin Polymerization Inhibitors |

| Aryl group | Addition of bulky, electron-withdrawing, lipophilic groups at meta- or para-positions | Promoted activity | Antimycobacterial Agents |

| Aryl group | Ortho-substitutions | Detrimental to activity | Antimycobacterial Agents |

This table details the effects of modifying the N-substituent on the oxoacetamide side chain.

The biological activity of 2-(1H-indol-3-yl)-2-oxoacetamide analogues is governed by a delicate interplay of steric and electronic factors originating from the side chain. mdpi.comnih.gov Steric hindrance, for example, can dictate the molecule's conformation and its ability to fit into a binding pocket. The observation that ortho-substituents on an N-aryl ring are detrimental to activity suggests that steric bulk close to the amide linkage is poorly tolerated. nih.gov Similarly, the introduction of a bulky tert-butyl group can sterically hinder certain intramolecular reactions, favoring a desired chemical pathway over an undesired one. mdpi.com

Electronic effects are equally important. The necessity of a p-methoxy group on the N-aryl ring in some series points to a specific electronic requirement, possibly for hydrogen bonding or other electronic interactions within the target protein. acs.orgnih.gov The finding that electron-withdrawing groups on the N-aryl substituent enhance activity in antimycobacterial agents further underscores the importance of the electronic nature of the side chain. nih.gov Introducing spacers, such as an amino acid, into the glyoxamide chain is another strategy to alter the steric and electronic properties of the side chain to achieve a desired biological effect. nih.gov

Elucidation of Pharmacophores and Key Structural Features for Target Interactions

A pharmacophore model for the 2-(indol-3-yl)-2-oxoacetamide series delineates the essential structural features required for molecular recognition and biological activity. The core structure can be deconstructed into three primary pharmacophoric components: the indole ring, the glyoxylamide linker, and the terminal amide group.

The indole ring typically serves as a key hydrophobic and aromatic region, capable of engaging in non-covalent interactions such as pi-pi stacking and hydrophobic interactions with amino acid residues at the target's active site. nih.gov In some cases, the indole moiety is introduced as a specific pharmacophoric requirement for activities like DNA intercalation. nih.gov The nitrogen atom within the indole ring can also act as a hydrogen bond donor, further anchoring the molecule to its target.

The glyoxylamide linker (-CO-CO-NH-) is a critical element that provides a specific spatial orientation for the other components of the molecule. nih.gov This rigid linker helps to position the indole ring and the terminal amide group correctly within the binding pocket of the target protein or enzyme. The two carbonyl groups in this linker are potent hydrogen bond acceptors, contributing significantly to the binding affinity.

The terminal amide group provides another site for hydrogen bonding, with the amide nitrogen acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor. Modifications to the substituent on this amide nitrogen have been shown to be a key determinant of potency and selectivity for various targets, including tubulin. ajprd.comajprd.com

A summary of these key features is presented in the table below.

| Pharmacophoric Feature | Structural Component | Putative Role in Target Interaction |

| Aromatic/Hydrophobic Region | Indole Ring System | Pi-pi stacking, hydrophobic interactions, DNA intercalation nih.govnih.gov |

| Hydrogen Bond Donor | Indole N-H | Anchoring to target site |

| Rigid Linker | Glyoxylamide (-CO-CO-) | Optimal spatial orientation of pharmacophoric groups nih.gov |

| Hydrogen Bond Acceptors | Glyoxylamide Carbonyls | Interaction with amino acid residues in the binding pocket |

| Hydrogen Bond Donor/Acceptor | Terminal Amide (-CONH-) | Anchoring to target site, determining potency and selectivity ajprd.comajprd.com |

Comparative Analysis of Structural Modifications and Their Differential Biological Profiles

Systematic structural modifications of the 2-(indol-3-yl)-2-oxoacetamide scaffold have led to the development of analogues with diverse and potent biological activities, particularly as anticancer agents that inhibit tubulin polymerization. ajprd.comajprd.com The analysis of these modifications provides a clear understanding of the structure-activity relationship.

Modifications at the Indole N1-Position: Substitution at the N1 position of the indole ring has a profound impact on activity. For instance, introducing a 4-chlorobenzyl group at this position led to the development of Indibulin, a potent microtubule destabilizing agent. ajprd.comajprd.com This substitution is thought to enhance binding affinity, potentially by occupying a hydrophobic pocket within the target protein.

Modifications of the Terminal Amide: The terminal amide group is a focal point for structural variation. Replacing the hydrogen atoms of the primary amide with various cyclic and aromatic moieties has been a successful strategy for enhancing potency. The synthesis of N-aryl and N-heterocyclic derivatives has yielded compounds with significant cytotoxic effects against multiple cancer cell lines. ajprd.comajprd.com For example, attaching a pyridine (B92270) ring to the terminal amide, as seen in Indibulin (N-(pyridin-4-yl) derivative), is crucial for its potent anticancer activity. ajprd.com

Hybridization with Other Pharmacophores: Another strategy involves creating hybrid molecules by linking the indol-3-ylglyoxylamide moiety to other biologically active scaffolds. A notable example is the hybridization with a β-carboline skeleton. This approach aims to combine the properties of both pharmacophores, leading to compounds with dual mechanisms of action, such as acting as both tubulin inhibitors and DNA intercalators. nih.gov One such hybrid demonstrated potent antiproliferative effects against several human cancer cell lines, with IC50 values in the low micromolar range. nih.gov

Computational and Theoretical Investigations of 2 6 Methoxy 1h Indol 3 Yl 2 Oxoacetamide and Its Analogues

Molecular Docking Studies for Predictive Binding and Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in identifying potential biological targets and understanding the structural basis of a ligand's activity. For the indole-3-glyoxylamide (B122210) class of compounds, docking studies have been pivotal in exploring their interactions with various receptors and enzymes implicated in diseases like cancer.

MDM2-p53 Interaction: The interaction between the p53 tumor suppressor protein and its negative regulator, Mouse Double Minute 2 homolog (MDM2), is a key target in oncology. nih.govnih.govmdpi.com Inhibiting this interaction can restore p53's function and induce apoptosis in cancer cells. nih.gov Docking studies on N-alkyl/aryl-2-aryl indol-3-yl glyoxylamides have been performed to evaluate their potential as MDM2-p53 interaction inhibitors. ajprd.comresearchgate.net These studies model how the indole (B1671886) derivatives fit into the hydrophobic pocket of MDM2, mimicking the binding of key p53 amino acid residues (Phe19, Trp23, and Leu26). mdpi.com The indole scaffold has been shown to effectively occupy this pocket, with the glyoxylamide moiety forming crucial hydrogen bonds that stabilize the complex. nih.gov

Peripheral Benzodiazepine (B76468) Receptor (PBR/TSPO): The translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR), is another important target, particularly in neuroinflammation and cancer diagnostics. researchgate.netnih.gov Various N,N-dialkyl-2-phenylindol-3-yl-glyoxylamides have been synthesized and evaluated for their binding affinity to PBR. researchgate.net These compounds often show high affinity and selectivity for PBR over the central benzodiazepine receptor. researchgate.net Molecular modeling suggests that the indole N-H group can form critical hydrogen bond interactions, anchoring the ligand to the receptor, while other parts of the molecule engage in hydrophobic and van der Waals interactions within the binding site. mdpi.comnih.gov

DNA Gyrase: Bacterial DNA gyrase is a well-validated target for antibacterial agents. nih.gov This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. nih.gov Molecular docking studies have explored the interaction of indole derivatives with the ATP-binding site of the DNA gyrase B (GyrB) subunit. nih.govresearchgate.netresearchgate.net These in silico analyses predict that the indole scaffold can dock at the core of the ATP-binding site. researchgate.net The interactions are often stabilized by hydrogen bonds between the ligand and key residues, such as an aspartic acid (D73), and a conserved water molecule within the active site. researchgate.netresearchgate.net

Other enzymatic targets for indole-3-glyoxylamide analogues have also been investigated. For instance, studies have identified them as potential inhibitors of pancreatic lipase, an enzyme involved in fat metabolism, suggesting their utility in treating obesity. nih.gov Similarly, related indole-3-acetamide (B105759) derivatives have been studied as inhibitors of α-amylase, a key enzyme in carbohydrate digestion, indicating a potential role in managing diabetes. nih.gov

The primary outputs of molecular docking studies are the predicted binding poses of the ligand in the receptor's active site and a scoring function that estimates the binding affinity. A lower binding energy score typically indicates a more favorable and stable interaction. For indole-3-glyoxylamide analogues, these studies have revealed specific and crucial molecular interactions.

With the MDM2 protein , the indole core makes hydrophobic interactions, while the glyoxylamide linker and terminal amide group often form hydrogen bonds with residues like Leu54, Gly58, and Val93. nih.gov In the case of DNA gyrase , the indole N-H and amide groups are predicted to form hydrogen bonds with the backbone of Asp73 and other nearby residues, which is critical for inhibitory activity. researchgate.netresearchgate.net The binding affinity of these compounds is often enhanced by substitutions on the indole ring or the terminal amide, which can form additional favorable contacts.

Below is a table summarizing representative docking results for indole-3-glyoxylamide analogues with various biological targets, as reported in the literature.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Indole-3-glyoxylamide Analogue | MDM2 | -7.0 to -9.5 | Leu54, Gly58, Val93, His96 |

| N,N-dialkyl-2-phenylindol-3-yl-glyoxylamide | PBR/TSPO | High (IC50 in nM range) | Not specified |

| Indole Derivative | DNA Gyrase (GyrB) | -6.5 to -8.0 | Asp73, Asn46, Glu50 |

| Indole-3-glyoxylamide Analogue | Pancreatic Lipase | -153.0 (MolDock Score) | Ser153, Phe78, His264 |

Quantum Chemical Analyses for Elucidating Electronic Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. researchgate.netacgpubs.org These calculations provide insights into a molecule's stability, reactivity, and distribution of electron density. For indole derivatives, DFT studies help to understand the relationship between their electronic structure and biological activity. nih.gov

Key parameters derived from these analyses include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more reactive. researchgate.net This information is valuable for predicting how a compound might behave in a biological system and for designing analogues with improved stability or reactivity profiles. These theoretical calculations can also predict other properties like dipole moment, polarizability, and electrostatic potential, which are all important for understanding drug-receptor interactions. acgpubs.org

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Lead Optimization

Before a compound can be considered for clinical trials, its pharmacokinetic and safety profiles must be assessed. In silico ADMET prediction models are used early in the drug discovery process to evaluate these properties computationally, saving time and resources. sciencescholar.usimedpub.com Studies on various indole derivatives have utilized these tools to predict their drug-likeness. japsonline.comresearchgate.netnih.gov

These predictions often involve evaluating compliance with established guidelines like Lipinski's Rule of Five, which helps to forecast oral bioavailability. researchgate.net Properties such as aqueous solubility, blood-brain barrier penetration, human intestinal absorption, plasma protein binding, and inhibition of cytochrome P450 (CYP) enzymes are commonly calculated. sciencescholar.usjapsonline.com Toxicity predictions, including mutagenicity, carcinogenicity, and hepatotoxicity, are also critical components of the in silico assessment. imedpub.comjapsonline.com For many indole derivatives, these predictions suggest good gastrointestinal absorption and oral bioavailability, though some may present challenges related to metabolism or potential toxicity, guiding further chemical modifications for lead optimization. sciencescholar.usimedpub.comresearchgate.net

The table below presents a typical predicted ADMET profile for a representative indole-based drug candidate based on computational models.

| ADMET Property | Predicted Value/Outcome | Implication for Drug Development |

|---|---|---|

| Lipinski's Rule of Five | 0 Violations | Good potential for oral bioavailability. |

| Human Intestinal Absorption (HIA) | > 90% | Excellent absorption from the gut. |

| Blood-Brain Barrier (BBB) Penetration | Low to Medium | May be suitable for peripheral targets; modification needed for CNS targets. |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |

| Hepatotoxicity | Low to Moderate Risk | Requires experimental validation. |

| Mutagenicity (Ames Test) | Non-mutagenic | Low risk of causing genetic mutations. |

Conformational Analysis and Molecular Dynamics Simulations of Compound-Target Systems

While molecular docking provides a static snapshot of a ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com MD simulations are used to assess the stability of the docked complex and to observe conformational changes in both the ligand and the protein. sci-hub.runih.gov

For indole derivatives complexed with their targets, MD simulations are performed for nanoseconds to microseconds to validate the binding poses predicted by docking. nih.govresearchgate.netnih.gov Key metrics analyzed during these simulations include the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over the course of the simulation suggests that the complex is in a stable conformation and the ligand does not dissociate from the binding pocket. nih.gov Furthermore, MD simulations can monitor the persistence of key interactions, such as hydrogen bonds, confirming their importance for the stability of the ligand-protein complex. mdpi.com These studies have confirmed that indole glyoxylamides can form stable and durable interactions with the active sites of enzymes like pancreatic lipase, reinforcing the findings from docking studies. nih.gov

Future Research Perspectives and Translational Potential

Exploration of Novel Synthetic Methodologies and Derivatization Strategies

Future research will likely focus on developing more efficient and versatile synthetic routes to 2-(6-methoxy-1H-indol-3-yl)-2-oxoacetamide and its derivatives. Current strategies often involve a multi-step process starting from a substituted indole (B1671886). For instance, a common route involves the reaction of 1-(4-chlorobenzyl)-indole with oxalyl chloride to form an indol-3-yl-2-oxo-acetyl chloride intermediate, which is then reacted with an appropriate amine to yield the final acetamide (B32628) product. researchgate.net

Advancements could come from exploring novel catalytic systems, such as gold-catalyzed reactions, which have been used to prepare 1H-indol-3-yl acetates from 2-alkynyl arylazides. researchgate.net Additionally, developing one-pot or modular strategies, similar to the sequential cross-coupling and oxidation reactions used for other indole syntheses, could significantly streamline the production of a diverse library of analogues. researchgate.net

Derivatization strategies will aim to modify various positions on the indole-oxoacetamide scaffold to explore the structure-activity relationship (SAR). Key areas for modification include:

N-substitution on the acetamide: Introducing different aryl or alkyl groups can significantly impact biological activity, as seen in N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives which showed potent anti-proliferative activity against cancer cell lines. nih.govnih.gov

Substitution on the indole ring: Altering or adding substituents to the benzene (B151609) portion of the indole nucleus can modulate the electronic properties and steric profile of the molecule, influencing target binding.

Modification of the oxoacetamide linker: While less common, exploring bioisosteric replacements for the glyoxylamide linker could lead to compounds with novel properties.

A newly designed series of indole-containing pyrazole (B372694) analogs, known as pyrazolinylindoles, has been synthesized by reacting indole-3-carboxaldehyde (B46971) with acetophenone (B1666503) derivatives, followed by cyclization with hydrazides. mdpi.com This highlights the potential for hybrid pharmacophore approaches, combining the indole-oxoacetamide core with other biologically active moieties. mdpi.comresearchgate.net

Deeper Mechanistic Elucidation of Observed Biological Activities

The indole scaffold is known to exert its biological effects through various mechanisms, including the inhibition of enzymes like protein kinases and histone deacetylases (HDAC), and interference with protein-protein interactions, such as tubulin polymerization. mdpi.com For derivatives of this compound, it is crucial to move beyond initial screening and delve into the precise molecular mechanisms.

For example, studies on N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives found that compound 5r induced apoptosis in HepG2 liver cancer cells. nih.govnih.gov Mechanistic studies revealed that this apoptosis was dependent on caspase-8 activation, evidenced by the cleavage of poly ADP-ribose polymerase (PARP) and a dose-dependent increase in caspase-3 and caspase-8 activity, with little effect on caspase-9. nih.govnih.gov Similarly, other indole derivatives have been shown to act as inhibitors of respiratory syncytial virus (RSV) by targeting membrane fusion or genome replication/transcription. semanticscholar.org

Future research should employ a range of biochemical and cell-based assays to identify the specific protein targets of this compound analogues. Techniques such as thermal shift assays, affinity chromatography, and chemoproteomics can be used for target identification. Subsequent validation through genetic methods like siRNA or CRISPR/Cas9-mediated knockdown of the identified target will be essential to confirm the mechanism of action.

Rational Design and Optimization of Analogues for Enhanced Potency and Selectivity

Rational drug design, guided by computational modeling and structural biology, will be pivotal in optimizing the indole-oxoacetamide scaffold. By understanding the binding mode of initial lead compounds, medicinal chemists can make targeted modifications to improve potency and selectivity. mdpi.com This approach has been successfully used to develop potent inhibitors for targets like FMS-like tyrosine kinase 3 (FLT3) from different heterocyclic scaffolds. nih.gov

The process typically involves:

Homology Modeling/X-ray Crystallography: Determining the three-dimensional structure of the target protein, either experimentally or through computational modeling.

Molecular Docking: Simulating the interaction between the indole-oxoacetamide analogues and the target's binding site to predict binding affinity and orientation. researchgate.net Docking studies on indole-fused furopyran derivatives, for instance, helped identify key hydrogen bonding interactions driving affinity for cancer-related proteins. researchgate.net

Structure-Activity Relationship (SAR) Analysis: Systematically synthesizing and testing modified compounds to build a comprehensive understanding of how specific structural features influence biological activity. nih.gov For example, SAR analysis of pyrazole derivatives revealed that specific substitutions on the pyrazole ring were crucial for butyrylcholinesterase (BuChE) inhibitory activity. researchgate.net

Iterative Optimization: Using the insights from docking and SAR to design and synthesize next-generation compounds with improved pharmacological profiles.

This iterative cycle of design, synthesis, and testing can lead to analogues with nanomolar potency and high selectivity for the desired target, minimizing off-target effects. nih.gov

Investigation of Polypharmacology and Multi-target Therapeutic Approaches

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly recognized concept in drug discovery. researchgate.net The structural versatility of the indole nucleus makes it an ideal scaffold for designing multi-target agents. mdpi.com Indole derivatives have demonstrated efficacy against a wide range of diseases, including cancer, infections, inflammation, and neurodegenerative disorders, by modulating diverse biological pathways. mdpi.com

Future work on this compound should investigate its potential as a polypharmacological agent. This involves screening optimized analogues against broad panels of kinases, G-protein coupled receptors (GPCRs), and other relevant target classes. A "scaffold hopping" approach, where the indole core is replaced by a similar bioisostere like indazole, has been used to transform selective MCL-1 inhibitors into dual MCL-1/BCL-2 inhibitors, demonstrating the potential to engineer multi-target profiles. nih.gov

A multi-target approach could be particularly beneficial for complex diseases like cancer, where targeting redundant signaling pathways can overcome drug resistance. mdpi.com For instance, a compound that simultaneously inhibits a key protein kinase and a drug efflux pump could provide a synergistic therapeutic effect.

Development of Indole-Oxoacetamide Scaffolds as Chemical Probes for Biological Pathway Interrogation

Beyond their therapeutic potential, indole-based compounds are valuable tools for basic research. rsc.org The indole scaffold has been widely used to design small-molecule fluorescent chemosensors for detecting ions and neutral species in biological samples. rsc.org The inherent fluorescence of the indole ring can be harnessed to create chemical probes for visualizing biological processes.

Specifically, the 2-phenylindol-3-ylglyoxylamide scaffold, which is structurally very similar to this compound, has been used to develop fluorescent probes for the translocator protein (TSPO), enabling the specific labeling and imaging of mitochondria in various cell lines. researchgate.net

Future research could focus on developing derivatives of this compound as:

Fluorescent Probes: By incorporating fluorophores or leveraging the intrinsic fluorescence of the scaffold, these probes could be used to visualize the subcellular localization of specific protein targets.

Affinity-Based Probes: Attaching a biotin (B1667282) tag or a photoreactive group would allow for the identification and isolation of binding partners from cell lysates, aiding in target discovery and validation.

Activity-Based Probes: These probes form a covalent bond with the active site of a target enzyme, providing a direct readout of enzymatic activity within a complex biological system.

The development of such chemical probes would not only advance our understanding of the compound's own mechanism of action but also provide valuable tools for the broader scientific community to interrogate complex biological pathways.

Q & A

Q. What are the optimized laboratory-scale synthetic routes for 2-(6-methoxy-1H-indol-3-yl)-2-oxoacetamide?

The synthesis typically involves coupling the oxoacetic acid derivative with an amine. For example:

- Start with 6-methoxyindole, which undergoes formylation or acetylation at the 3-position.

- Oxidize the acetyl group to a glyoxylic acid derivative (e.g., using Jones oxidation or ozonolysis).

- Activate the carboxylic acid with coupling agents like HATU or EDC, followed by reaction with ammonium chloride to form the acetamide .

- Purify via column chromatography or recrystallization (ethanol/water mixtures are common).

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

- NMR (¹H/¹³C): Assign methoxy protons (~δ 3.8–4.0 ppm), indole NH (~δ 10–12 ppm), and oxoacetamide carbonyl signals (~δ 160–170 ppm in ¹³C) .

- FT-IR: Confirm the presence of C=O stretches (~1700 cm⁻¹ for oxoacetamide) and N-H vibrations (~3300 cm⁻¹).

- Mass Spectrometry (HRMS): Validate molecular weight (C₁₁H₁₀N₂O₃, expected [M+H]⁺ = 219.0775).

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Antimicrobial Activity: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Potential: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases linked to indole derivatives’ activity .

Advanced Questions

Q. How does the 6-methoxy group influence electronic properties and reactivity?

- Computational Analysis (DFT): Calculate HOMO-LUMO gaps to assess electron-withdrawing/donating effects. Methoxy groups increase electron density on the indole ring, altering nucleophilic attack sites .

- Reactivity Studies: Compare hydrolysis rates under acidic/basic conditions with non-methoxy analogs (HPLC monitoring) .

Q. How can conflicting bioactivity data across models be resolved?

- Orthogonal Assays: Validate cytotoxicity results using apoptosis markers (Annexin V/PI staining) alongside MTT.

- Pharmacokinetic Profiling: Assess metabolic stability (e.g., liver microsome assays) to rule out false negatives due to rapid degradation .

Q. What strategies improve molecular docking accuracy for target prediction?

- Protein Preparation: Use crystal structures (PDB) of homologous targets (e.g., GABAA receptors) with resolved binding pockets .

- Solvent and pH Effects: Incorporate implicit solvent models (e.g., Poisson-Boltzmann) in docking software (AutoDock Vina) to refine binding affinity predictions .

Q. What challenges arise in SAR studies of indole-oxoacetamides, and how are they addressed?

- Synthetic Limitations: Methoxy groups hinder electrophilic substitution; use directed ortho-metalation or protective groups (e.g., SEM) for functionalization .

- Multivariate Analysis: Apply principal component analysis (PCA) to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. How do solvent and pH affect compound stability in aqueous solutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.